molecular formula C13H22FN B2599113 2-(3-Fluoro-1-adamantyl)propan-1-amine CAS No. 2248396-98-5

2-(3-Fluoro-1-adamantyl)propan-1-amine

Cat. No.: B2599113
CAS No.: 2248396-98-5
M. Wt: 211.324
InChI Key: CTFKLDVHOUQGCO-UHFFFAOYSA-N
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Description

2-(3-Fluoro-1-adamantyl)propan-1-amine is a fluorinated adamantane derivative featuring a propan-1-amine chain attached to the 1-position of a 3-fluoro-substituted adamantyl group. The adamantane scaffold confers rigidity and lipophilicity, while the fluorine atom at the 3-position modulates electronic properties and steric interactions.

Properties

IUPAC Name

2-(3-fluoro-1-adamantyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FN/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11H,2-8,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFKLDVHOUQGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C12CC3CC(C1)CC(C3)(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-1-adamantyl)propan-1-amine typically involves the functionalization of the adamantane core. One common method is the radical functionalization of adamantane derivatives. This process involves the use of radical initiators to introduce the fluoro group and the propan-1-amine moiety into the adamantane structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical functionalization reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-1-adamantyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-adamantane oxides, while reduction can produce fluoro-adamantane amines.

Scientific Research Applications

2-(3-Fluoro-1-adamantyl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-1-adamantyl)propan-1-amine involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to interact with biological molecules, while the adamantane core provides stability. The propan-1-amine moiety can form hydrogen bonds with target molecules, facilitating its biological activity .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Propan-1-amine Derivatives

Compound Name Substituent Molecular Weight (g/mol) Synthesis Method Key Application/Property Reference
3-(Adamantan-1-yl)propan-1-amine Adamantyl 207.32* Nitrile reduction Organoselenium precursor
2-(3-(Trifluoromethyl)phenyl)propan-1-amine 3-CF3-phenyl 204.09 Reductive amination Calcium channel inhibitor
N-(3-[18F]fluoro-5-tetrazinyl-benzyl)propan-1-amine 3-F-tetrazinyl-benzyl N/A Radiosynthesis Aβ plaque imaging
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine 3-F-4-Me-phenyl, 3-phenyl 243.32 Multi-step alkylation CNS-targeting ligand
2-(3-Chlorophenyl)propan-1-amine 3-Cl-phenyl 169.65 Reductive alkylation Intermediate for neuroactive drugs

*Calculated from formula in .

Key Findings and Implications

  • Adamantyl vs. Phenyl Groups : Adamantyl derivatives (e.g., ) exhibit enhanced rigidity and stability, whereas fluorinated phenylpropan-1-amine analogues (e.g., ) prioritize metabolic stability and target selectivity.
  • Fluorine Substitution : Fluorine at the 3-position improves lipophilicity and imaging contrast (e.g., ), but its electronic effects vary depending on the core scaffold (adamantane vs. phenyl).
  • Synthetic Accessibility : Adamantyl derivatives require multi-step nitrile reductions , while phenylpropan-1-amine derivatives are more modular, enabling rapid derivatization (e.g., ).

Notes

  • Conclusions are extrapolated from structural analogues.
  • Further studies are needed to quantify the impact of adamantyl fluorination on pharmacokinetics and binding affinity.

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